Samarium

Overview

Description

Synthesis Analysis

Samarium can be synthesized through various methods, including electrolysis and reduction processes. This compound oxide (Sm2O3) is often reduced with lanthanum metal to produce high-purity this compound (Molander, Brown, & Storch de Gracia, 2002).

Molecular Structure Analysis

The molecular structure of this compound compounds, such as this compound dibromide, has been extensively studied. These studies have provided detailed information about bond lengths, vibration frequencies, and molecular geometries, contributing to our understanding of this compound's chemical behavior (Ezhov & Sevast’yanov, 2004).

Chemical Reactions and Properties

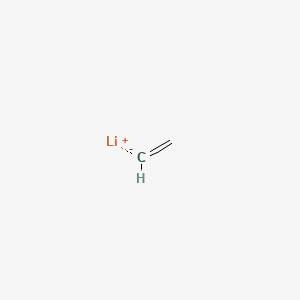

This compound(II) iodide (SmI2) is particularly noteworthy for its role in organic synthesis, acting as a powerful reducing agent and facilitating various carbon-carbon bond-forming reactions. These reactions include the Barbier reaction, Reformatsky reaction, and cyclization processes, demonstrating this compound's versatility in synthetic chemistry (Molander, Brown, & Storch de Gracia, 2002).

Physical Properties Analysis

This compound exhibits unique physical properties, such as magnetic behavior and specific heat capacities, that are influenced by its electronic structure. High-field magnetization measurements and low-field studies have contributed to our understanding of its susceptibility and magnetic ordering, highlighting the complex nature of this compound's physical characteristics (Mcewen, Touborg, Cock, & Roeland, 1974).

Chemical Properties Analysis

This compound's chemical properties are characterized by its reactivity with various elements and compounds. This compound(II) iodide, for example, has been extensively studied for its role in reductive transformations and its interaction with water, showcasing the element's chemical versatility and its potential in synthetic applications (Szostak, Spain, & Procter, 2012).

Scientific Research Applications

Aerospace and Communications : Samarium-cobalt rare-earth permanent magnetic materials are valued for their large magnetic energy product, high coercive force, high Curie temperature, good thermal stability, and corrosion resistance. These properties make them suitable for applications in aerospace, microwave communications, instrumentation, electrical engineering, and magnetic machinery (J. Yi, 2014).

Medical Applications : this compound plays a role in organic chemistry as a reducing agent. It is also the active component in this compound-153 lexidronam, a drug used for palliative treatment of bone metastases. Research on encapsulating this compound compounds into carbon nanotubes suggests potential in developing next-generation radiopharmaceuticals (M. Martinčić et al., 2016).

Diagnostics in Dentistry : this compound filters can be used in dental x-ray beams to simultaneously filter low- and high-energy x-ray photons, reducing patient radiation exposure by about 40% compared to traditional aluminum filtration. This reduction in exposure is critical for minimizing patient risk during diagnostic procedures (D. Gelskey, C. Baker, 1981).

Catalysis and Chemical Synthesis : this compound metal has been used in electrochemistry to provide an efficient SmI2 catalytic system for various chemical transformations. This approach eliminates the need for metal additives, showcasing this compound's role in catalytic processes (Linhao Sun et al., 2013).

Environmental Impact Assessment : Given the increasing use of this compound in high-technology applications like wind turbines, solar panels, and electric vehicles, understanding its environmental impact is crucial. Research has shown that even a small amount of natural organic matter can significantly decrease the bioavailability of this compound, which is important for assessing its environmental risks (Justine A. Rowell et al., 2018).

Optical and Electronic Applications : this compound's incorporation into ZnO thin films affects their optical and electrical characteristics, making these films suitable for optical devices in UV and blue light emissions. This demonstrates this compound's potential in modifying material properties for specific technological applications (J. Hashmi et al., 2019).

Nuclear Applications : this compound acetate, due to its properties, is used in nuclear reactors for neutron absorption and in medicine as a radioactive component for radiopharmaceuticals. The process of producing high purity this compound acetate demonstrates its significance in both nuclear and medical fields (W. R. P. Pedreira Filho, C. Queiroz, 2021).

Mechanism of Action

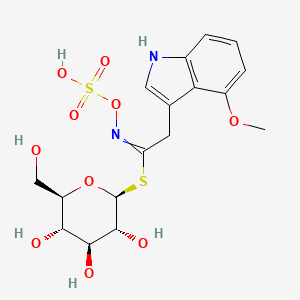

- Samarium Sm-153 lexidronam concentrates in areas of bone turnover, binding to hydroxyapatite in osteoblastic lesions .

- This interaction alters tumor cell phenotype, potentially facilitating immune-mediated killing .

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Future Directions

Recently, the first quadruple-decker sandwich complexes that comprised metals from the lanthanide family of elements were assembled . Rings made with europium ions show orange luminescence at room temperature . This opens up new possibilities for the use of samarium and other lanthanides in the field of nanotechnology .

properties

IUPAC Name |

samarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUNJOHGWZRPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064688 | |

| Record name | Samarium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index] | |

| Record name | Samarium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1794 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.52 g cu cm at 25 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silvery metal; rhombohedral | |

CAS RN |

13598-53-3, 7440-19-9 | |

| Record name | Samarium hydride (SmH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium, elemental | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Samarium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAMARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OD65L39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

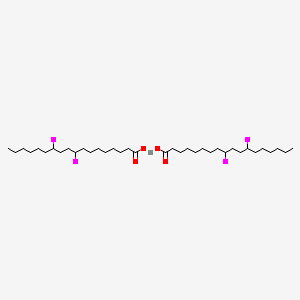

| Record name | 1,2-Diacylglycerol-LD-SM-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1072 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: How is samarium-153 ethylenediaminetetramethylene phosphonate (153Sm-EDTMP) used to alleviate bone pain?

A1: 153Sm-EDTMP is a radiopharmaceutical approved for palliative treatment of bone pain caused by metastatic cancer. [] this compound-153 emits beta particles that target and irradiate the bone metastases, effectively reducing pain. [] The emitted gamma rays also allow for imaging through gamma cameras. []

Q2: What is the mechanism of action of 153Sm-EDTMP in treating bone pain?

A2: 153Sm-EDTMP targets bone tissue due to the EDTMP ligand's high affinity for hydroxyapatite, a mineral found abundantly in bone. The emitted beta particles have a short range in tissue (3.0 mm in soft tissue and 1.7 mm in bone), delivering localized radiation to the bone metastases and minimizing damage to surrounding healthy tissues. []

Q3: Are there any cost benefits to using 153Sm-EDTMP compared to conventional pain therapy for bone metastases?

A3: Research suggests that 153Sm-EDTMP might be more cost-effective than conventional pain therapy for patients with painful multiple bone metastases in Portugal, showing lower direct costs over a 4-month period. []

Q4: Does chemotherapy affect the biodistribution of 153Sm-EDTMP?

A4: A study on rats found that administering docetaxel, a chemotherapy drug, before 153Sm-EDTMP injection significantly reduced the radiopharmaceutical's uptake in the femur, kidney, liver, and lungs. [] This suggests a potential interaction between docetaxel and 153Sm-EDTMP biodistribution, which warrants further investigation.

Q5: What is the coordination behavior of this compound with β-alanine?

A6: In the this compound complex with β-alanine, the ligand coordinates to the this compound ion solely through its carboxyl group. [] Quantum chemical calculations indicate that the coordination bonds are primarily ionic but with a degree of covalency contributed by the 5d orbitals of the this compound ion. []

Q6: Can this compound diiodide (SmI2) be used for the synthesis of selenoesters and telluroesters?

A7: Yes, SmI2 facilitates the reductive cleavage of Se-Se and Te-Te bonds in diaryl diselenides and ditellurides, respectively, leading to this compound arylselenolates and this compound aryltellurolates. [] These intermediates react with acyl halides to yield selenoesters and telluroesters under mild conditions. []

Q7: What is a notable application of SmI2 in organic synthesis?

A8: SmI2 serves as a powerful single-electron reducing agent, effectively promoting numerous organic transformations, including the reduction of carbonyl compounds, the formation of carbon-carbon bonds, and the generation of ketyl radicals. []

Q8: What are some examples of this compound-mediated asymmetric synthesis?

A9: this compound reagents, often in the presence of chiral ligands, have been used to achieve asymmetric aldol reactions, cyclizations, and conjugate additions, affording chiral products with high stereoselectivity. []

Q9: How can this compound(0) be used for the chemoselective reduction of aromatic nitro groups?

A10: this compound(0) metal, in conjunction with a catalytic amount of 1,1′-dioctyl-4,4′-bipyridinium dibromide, efficiently and selectively reduces aromatic nitro groups to the corresponding amines in high yields (79–99%). [] This method exhibits high chemoselectivity, tolerating various functional groups and protecting groups. []

Q10: Can this compound enolates be used in the stereoselective synthesis of enantiopure 3,4-diamino esters or amides?

A11: Yes, this compound enolates, due to their low basicity, react with chiral 2-aminoimines with high stereoselectivity, providing a valuable route to enantiopure 3,4-diamino esters and amides. []

Q11: How does the addition of this compound impact the properties of poly(methyl methacrylate-co-styrene) copolymer?

A12: Incorporating this compound triisopropoxide into the methyl methacrylate and styrene monomer mixture during polymerization results in a modified copolymer with enhanced thermal and solvent resistance, a higher storage modulus, and increased fluorescence intensity. []

Q12: What is the significance of this compound in permanent magnet technology?

A13: this compound-cobalt (SmCo) magnets are known for their high magnetic strength, exceptional thermal stability, and resistance to demagnetization. [] These properties make them ideal for applications in various fields, including electronics, aerospace, and medical devices. []

Q13: How does this compound doping affect the properties of barium titanate ceramics?

A14: The addition of this compound to barium titanate ceramics influences its microstructure, dielectric, and ferroelectric properties. [] this compound ions substitute for barium ions in the crystal lattice, leading to changes in grain size, Curie temperature, and dielectric loss. []

Q14: How does this compound doping influence the properties of lead calcium titanate ceramics?

A15: this compound substitution in lead calcium titanate ceramics impacts their structural, dielectric, and piezoelectric properties. It increases the material's density, decreases tetragonality, and affects the ferroelectric phase transition temperature. []

Q15: What is the effect of a palladium overlayer on the switching behavior of this compound hydride thin films?

A16: Palladium-capped this compound films exhibit a metal-to-semiconductor transition upon hydrogen loading at room temperature. [] This transition is reversible and accompanied by a change in optical appearance and electrical properties, making the system potentially useful for smart window applications. []

Q16: What is the effect of this compound doping on the photocatalytic activity of titanium dioxide (TiO2) nanotubes?

A17: Doping TiO2 nanotubes with this compound can enhance their photocatalytic activity, as demonstrated by the degradation of methyl orange under UV irradiation. [] The optimal concentration of this compound doping for enhanced photocatalytic performance was found to be 0.001 mol/L. []

Q17: How does this compound affect the luminescence properties of strontium barium niobate ceramics?

A18: Incorporating this compound into strontium barium niobate ceramics results in characteristic emission peaks at 562, 598, and 644 nm upon excitation at 406 nm, attributed to the 4f-4f transitions of the Sm3+ ions. []

Q18: What is the role of this compound in the thermoluminescence of cesium iodide (CsI)?

A19: Co-doping CsI with this compound and thallium affects the luminescence properties of the material. [] this compound acts as an electron trap, influencing the afterglow and thermoluminescence characteristics of the CsI:Tl,Sm system. []

Q19: How is computational chemistry used to study this compound compounds?

A20: Computational methods, such as density functional theory (DFT), aid in understanding the electronic structure, bonding characteristics, and spectroscopic properties of this compound complexes. [, ] They also guide the design and optimization of new materials with tailored properties.

Q20: What are some analytical techniques used to characterize this compound compounds?

A21: Various analytical techniques are employed to characterize this compound compounds, including X-ray diffraction (XRD) for structural analysis, scanning electron microscopy (SEM) for morphological studies, inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental composition, and ultraviolet-visible (UV-Vis) spectroscopy for electronic transitions. [, , , , ]

Q21: Can this compound be used as an activable tracer for fish labeling?

A22: Yes, injecting this compound into fish allows for their identification even after extended periods. [] The fish are irradiated with thermal neutrons, and the presence of this compound is detected through the (n, γ) reaction product, this compound-153. [] This method is long-lasting, with this compound levels remaining detectable even two years after injection. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)

![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)

![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)

![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)